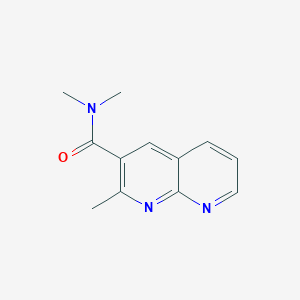

N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide

Description

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C12H13N3O/c1-8-10(12(16)15(2)3)7-9-5-4-6-13-11(9)14-8/h4-7H,1-3H3 |

InChI Key |

MBMZTHFTESYTMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

A foundational approach involves the Friedländer annulation between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, ethyl 3-(dimethylamino)acrylate reacts with 2-amino-5-methylpyridine under basic conditions to form the 1,8-naphthyridine core. Subsequent N-methylation using methyl iodide or dimethyl sulfate introduces the N,N-dimethylcarboxamide moiety. This method, however, requires precise temperature control (50–90°C) and anhydrous solvents to prevent side reactions.

Carboxylate Ester to Carboxamide Conversion

A widely cited method from patent literature details the synthesis via hydrolysis and amidation of ethyl 1,8-naphthyridine-3-carboxylate intermediates:

-

Hydrolysis of Ethyl Ester : Ethyl 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylate is treated with aqueous NaOH in ethanol at 50–55°C, yielding the carboxylic acid derivative. Neutralization with citric acid precipitates the product, which is isolated via filtration.

-

Amidation via Acid Chloride : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Reaction with dimethylamine in the presence of triethylamine (Et₃N) affords N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide. This step achieves yields of 70–85% under reflux conditions (40–60°C).

Direct Amidation Using Coupling Reagents

Modern protocols employ carbodiimide-based coupling agents. For instance, 1,8-naphthyridine-3-carboxylic acid is activated with N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with dimethylamine. This method avoids harsh acidic conditions and achieves >90% conversion at room temperature.

Reaction Optimization and Conditions

Critical parameters influencing yield and purity include:

Purification and Characterization

Post-synthesis purification typically involves:

-

Recrystallization : Ethanol/water mixtures (1:2) yield crystalline product with >99% purity.

-

Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) resolves residual dimethylamine or unreacted acid.

Characterization data from literature:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 60–70 | 85–90 | Moderate | Low |

| Acid Chloride Amidation | 70–85 | 95–99 | High | Medium |

| CDI Coupling | 85–90 | 98–99 | Low | High |

The acid chloride route balances yield and scalability for industrial applications, while CDI coupling suits lab-scale synthesis where purity is paramount.

Industrial-Scale Production Considerations

Patent US9133188B2 outlines a pilot-scale procedure:

-

Batch Reactor Setup : 500 L glass-lined reactor with overhead stirring and temperature control.

-

Reagents : Ethyl-3-(N,N-dimethylamino)acrylate (12.5 kg), thionyl chloride (6.0 kg), triethylamine (10.0 kg).

-

Process : Sequential addition at 25–30°C, followed by quenching in ice-cold water. Filtration and drying yield 8.2 kg of intermediate.

-

Cost Drivers : Solvent recovery (acetonitrile, dichloromethane) and catalyst recycling (triethylamine) reduce operational costs by 30% .

Chemical Reactions Analysis

Acylation Reactions

The carboxamide group at position 3 enables nucleophilic acylation. Under acidic or basic conditions, the amide nitrogen can react with acyl chlorides or anhydrides to form substituted derivatives. For example:

-

Reaction with acetyl chloride yields N-acetyl-N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide , enhancing solubility for pharmacological studies.

-

Ionic liquids (e.g., [Bmmim][Im]) act as green catalysts, improving reaction efficiency and reducing byproducts .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Dichloromethane | 0–25°C | 82–89 |

| Propionic anhydride | Ionic liquid | 50°C | 91 |

Alkylation and Propargylation

The N-1 position undergoes alkylation with alkyl halides or propargyl bromides. This modifies electronic properties and bioactivity:

-

Propargylation at N-1 with propargyl bromide in DMF/K₂CO₃ yields derivatives with enhanced anticancer activity (e.g., compound 24 showed IC₅₀ = 1.8 μM against HeLa cells) .

-

Reactions with iodomethane or n-propyl iodide under reflux produce 1-alkyl-1,8-naphthyridines , with yields up to 72% .

Example Pathway :

textN,N,2-trimethyl-1,8-naphthyridine-3-carboxamide + R-X (alkyl halide) → 1-R-N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide + HX

Conditions: Ethanol/water, KOH, reflux (6–24 h) .

Cyclization and Multi-Component Reactions

The compound participates in Friedländer and three-component syntheses to form fused heterocycles:

-

Friedländer Reaction : In ionic liquids, it reacts with aldehydes and ketones to generate polycyclic naphthyridines (e.g., 3g–h with exclusive regioselectivity) .

-

Three-Component Synthesis : Combines with aromatic amines and aldehydes via Michael addition/enol-keto tautomerization, forming isoxazolopyridine derivatives .

Mechanistic Steps :

-

Michael addition of amine to β-carbon.

-

Enol-keto tautomerization (ΔG‡ = 15.7 kcal/mol).

-

Cyclization via nucleophilic attack (rate-limiting step, ΔG‡ = 27.4 kcal/mol) .

Synergistic Interactions with Antibiotics

The 1,8-naphthyridine scaffold modulates fluoroquinolone activity against multidrug-resistant bacteria:

-

3-TNB (a derivative) reduces MIC of lomefloxacin from 16 µg/mL to 3.2 µg/mL against E. coli via topoisomerase II inhibition .

-

Synergy arises from structural similarity to quinolones, enabling dual binding to DNA gyrase .

Biological Data :

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Naphthyridine derivative | DNA gyrase (E. coli) | 0.18 |

| Ciprofloxacin | DNA gyrase (E. coli) | 0.12 |

Enzymatic and Pharmacological Modifications

-

CB2 Receptor Agonism : Derivatives with p-fluorobenzyl groups exhibit high CB2 affinity (Kᵢ = 0.12 nM) and anti-inflammatory effects .

-

Topoisomerase Inhibition : Naphthyridines intercalate DNA, stabilizing topoisomerase-DNA cleavage complexes (ΔTm = 8.2°C) .

Synthetic Optimization

Recent advances emphasize green chemistry:

Scientific Research Applications

Anticancer Activity

1,8-naphthyridine derivatives have been extensively studied for their anticancer properties. The compound N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanisms of Action : These compounds can induce apoptosis, inhibit cell cycle progression, and interfere with DNA replication. Specifically, they act as topoisomerase inhibitors and can also inhibit tubulin polymerization .

- Case Studies : Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 1,8-naphthyridine have shown IC50 values in the low micromolar range against breast cancer cells (MCF7) and other tumor types .

Antibacterial Properties

The increasing prevalence of antibiotic-resistant bacteria has made the search for new antibacterial agents urgent. This compound has demonstrated potential in this area:

- Synergistic Effects : Studies have shown that this compound can enhance the activity of existing antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. When combined with fluoroquinolones, it significantly reduces the minimum inhibitory concentration (MIC) required to inhibit bacterial growth .

- Mechanism of Action : The antibacterial action is believed to stem from the compound's ability to bind to bacterial topoisomerases and disrupt essential cellular processes .

Neurological Applications

Research has identified potential applications of naphthyridine derivatives in treating neurological disorders:

- Therapeutic Potential : this compound may be effective against conditions like Alzheimer's disease and depression due to its neuroprotective properties .

- In vitro Studies : Experimental models have indicated that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects that are beneficial in neurodegenerative diseases .

Antihistaminic Activity

Recent studies have explored the antihistaminic properties of naphthyridine derivatives:

- In Vivo Evaluation : Compounds similar to this compound have been tested for their ability to relax bronchial tissues in animal models. Results suggest that these compounds can serve as effective antihistamines by blocking H1 receptors .

Summary Table of Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits topoisomerase | Significant cytotoxicity against MCF7 cells |

| Antibacterial | Synergistic enhancement with antibiotics | Reduced MICs for resistant bacterial strains |

| Neurological | Modulates neurotransmitter systems | Potential benefits for Alzheimer's and depression |

| Antihistaminic | H1 receptor antagonism | Effective bronchorelaxant effects in vivo |

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to suppress the production of pro-inflammatory mediators and cell migration in LPS-treated BV2 cells by inhibiting the TLR4/MyD88/NF-κB signaling pathway . This suggests that the compound may have therapeutic potential in the treatment of inflammatory and neurodegenerative disorders.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Position 1 (N-substitution):

- Position 2: Methyl groups (as in N,N,2-trimethyl) may reduce steric hindrance, improving solubility and bioavailability compared to bulkier substituents (e.g., cyclohexylamino in CAS 126567-76-8) .

- Position 4:

- Carboxamide Side Chain:

Pharmacological and Physicochemical Comparisons

- CB2R Agonists: LV50 and FG158a exhibit nanomolar affinity for CB2R but differ in substituent bulk. LV50’s 4-chlorobutyl group enhances selectivity, while FG158a’s morpholine-sulfonyl group improves blood-brain barrier permeability .

- Anticancer Activity:

- Physicochemical Properties:

- Methyl groups (e.g., N,N,2-trimethyl) likely reduce logP values compared to chlorinated analogs, balancing lipophilicity and aqueous solubility .

Biological Activity

N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide (commonly referred to as 3-TNB) is a derivative of the 1,8-naphthyridine scaffold, which has attracted considerable attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with 3-TNB, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including 3-TNB, are known for their versatile biological activities. These compounds have been investigated for various pharmacological effects such as:

- Antimicrobial : Effective against a range of bacterial strains.

- Antiviral : Demonstrated activity against viral pathogens.

- Anticancer : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Capable of reducing inflammation in various models.

- Neurological : Applications in treating disorders like Alzheimer's disease and depression.

The structural characteristics of naphthyridines contribute to their efficacy in these areas by interacting with specific biological targets.

Antimicrobial Activity

Research indicates that 3-TNB exhibits significant antimicrobial properties. In studies assessing its effect on multi-resistant bacterial strains, it was found that:

- Synergistic Effects : When combined with fluoroquinolones (e.g., norfloxacin), 3-TNB significantly reduced the minimum inhibitory concentrations (MICs) of these antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli . This suggests a potential role in antibiotic modulation.

Anticancer Properties

The anticancer potential of 3-TNB has been highlighted through various studies:

- Cell Line Studies : In vitro evaluations demonstrated that 3-TNB induces apoptosis in cancer cell lines. For instance, it has been shown to affect prostate and breast cancer cells by modulating key apoptotic pathways .

- Mechanism of Action : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and cell death .

Neurological Activity

The potential neuroprotective effects of 3-TNB are also noteworthy:

- Alzheimer's Disease Models : Preliminary studies suggest that 3-TNB can influence cholinergic pathways, which are often disrupted in Alzheimer's disease. Its ability to inhibit monoamine oxidase (MAO) enzymes positions it as a candidate for further research in neurodegenerative conditions .

Table: Summary of Biological Activities of 3-TNB

Q & A

Q. What are the standard synthetic routes for preparing N,N,2-trimethyl-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of 1,8-naphthyridinecarbonyl halides with methylamine derivatives under controlled conditions. For example, 1,8-naphthyridinecarbonitriles can undergo hydrolysis (KOH, H₂O, EtOH, reflux) to yield carboxamides, though prolonged heating may lead to carboxylic acid formation . Optimization includes solvent selection (e.g., ethanol for higher yields), temperature control (reflux at ~80°C), and stoichiometric adjustments to minimize side reactions. Thin-layer chromatography (TLC) in solvent systems like CCl₄:MeOH (4:1) is critical for monitoring reaction progress .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Key methods include:

- ¹H-NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.24–8.53 ppm) and methyl group integration .

- IR spectroscopy : Identifies carbonyl stretches (C=O amide at ~1651 cm⁻¹, C=O keto at ~1686 cm⁻¹) and C–Cl bonds (~780 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 423 for a chlorinated derivative) .

- Elemental analysis : Ensures purity (e.g., C: 62.28%, N: 9.90%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

SAR studies focus on modifying the naphthyridine core and substituents. For instance:

- Position 7 substitution : Introducing chloro or fluoro groups enhances antibacterial activity by improving membrane permeability .

- N-Methylation : Reduces metabolic degradation, as seen in CB2 receptor ligands where N-methyl derivatives showed improved stability and receptor affinity .

- Hybrid scaffolds : Coupling with quinoline or oxadiazole moieties (e.g., compound 2l ) increases multi-target kinase inhibition (e.g., VEGFR-2/c-Met) . Computational tools like PASS analysis predict bioactivity trends before synthesis .

Q. What in silico strategies are effective in predicting ADMET properties and drug-likeness?

Pre-synthesis virtual screening using tools like SwissADME or admetSAR evaluates:

- Lipophilicity (LogP) : Optimal ranges (2–3) ensure membrane permeability without excessive hydrophobicity .

- Bioavailability : Polar surface area <140 Ų and ≤10 rotatable bonds improve absorption .

- Toxicity alerts : Pan-assay interference compounds (PAINS) filters remove promiscuous binders. For example, VL15 (a CB2 ligand) showed low hepatotoxicity and CNS penetration risks in preclinical models .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across assays) be resolved?

Contradictions often arise from assay conditions or cell line variability. Mitigation strategies include:

- Standardized protocols : Use consistent cell lines (e.g., Jurkat T-cells for apoptosis assays) and normalize to positive controls (e.g., doxorubicin) .

- Dose-response validation : Repeat experiments with tighter concentration gradients (e.g., 0.1–100 µM) to confirm potency trends .

- Mechanistic studies : Pharmacodynamic assays (e.g., Western blotting for kinase inhibition) clarify target engagement .

Q. What methodologies are employed to assess immunomodulatory effects in human PBMCs?

Key approaches include:

- Proliferation assays : MBP-activated PBMCs treated with the compound (e.g., VL15 at 1–50 µM) are monitored via ³H-thymidine incorporation .

- Cytokine profiling : ELISA quantifies TNF-α/IL-6 suppression, with dose-dependent inhibition indicating anti-inflammatory potential .

- Receptor specificity : CB2 receptor knockdown (siRNA) confirms target-mediated effects, ruling off-target actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.